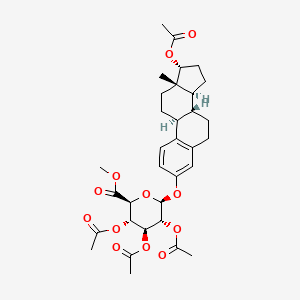

17-Acetyl-estradiol Tri-O-acetyl-?-D-glucuronic Acid Methyl Ester

Descripción general

Descripción

17-Acetyl-estradiol Tri-O-acetyl-?-D-glucuronic Acid Methyl Ester is a complex organic compound that belongs to the class of steroid glycosides. This compound is characterized by its unique structure, which includes an estradiol backbone with multiple acetyl groups and a glucopyranosiduronate moiety. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 17-Acetyl-estradiol Tri-O-acetyl-?-D-glucuronic Acid Methyl Ester typically involves multiple steps, starting from estradiol. The key steps include:

Glycosylation: The attachment of the glucopyranosiduronate moiety to the acetylated estradiol.

Purification: The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:

Batch Reactors: Utilization of batch reactors for controlled acetylation and glycosylation reactions.

Continuous Flow Systems: Implementation of continuous flow systems for efficient and scalable production.

Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

17-Acetyl-estradiol Tri-O-acetyl-?-D-glucuronic Acid Methyl Ester undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Hydrolysis: Hydroxyl derivatives of the parent compound.

Oxidation: Ketones or aldehydes.

Reduction: Alcohol derivatives.

Aplicaciones Científicas De Investigación

17-Acetyl-estradiol Tri-O-acetyl-?-D-glucuronic Acid Methyl Ester has a wide range of scientific research applications, including:

Medicinal Chemistry: Used in the development of novel therapeutic agents for hormone-related disorders.

Pharmacology: Studied for its potential effects on estrogen receptors and its role in modulating hormonal pathways.

Biochemistry: Utilized in research to understand the biochemical pathways involving steroid glycosides.

Industrial Applications: Employed in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 17-Acetyl-estradiol Tri-O-acetyl-?-D-glucuronic Acid Methyl Ester involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing the expression of estrogen-responsive genes. This interaction affects various physiological processes, including cell growth, differentiation, and metabolism.

Comparación Con Compuestos Similares

Similar Compounds

Estradiol: The parent compound, which lacks the acetyl and glucopyranosiduronate groups.

Estrone: Another estrogenic steroid with a similar structure but different functional groups.

Estriol: A metabolite of estradiol with additional hydroxyl groups.

Uniqueness

17-Acetyl-estradiol Tri-O-acetyl-?-D-glucuronic Acid Methyl Ester is unique due to its multiple acetyl groups and the presence of the glucopyranosiduronate moiety. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for research and therapeutic applications.

Actividad Biológica

17-Acetyl-estradiol Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester is a derivative of estradiol, a potent estrogen hormone. This compound is notable for its biological activity, particularly in relation to estrogen receptor modulation and its potential therapeutic applications. Understanding its biological properties is crucial for its use in clinical settings, especially in hormone replacement therapy and cancer treatment.

The molecular formula for 17-Acetyl-estradiol Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester is , with a molecular weight of approximately 634 g/mol. Its structure includes multiple acetyl groups and a glucuronic acid moiety, which influence its solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C33H42O12 |

| Molecular Weight | 634 g/mol |

| CAS Number | 59495-70-4 |

| SMILES | [H][C@@]12CCC3=CC... |

| IUPAC Name | (2S,3R,4S,5S,6S)-2... |

Estrogen Receptor Interaction

17-Acetyl-estradiol Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester exhibits significant affinity for estrogen receptors (ERα and ERβ). Research indicates that this compound can modulate gene expression by binding to these receptors, influencing various physiological processes such as reproductive function, bone density maintenance, and cardiovascular health .

Case Study: Uterotropic Response

In a study examining the uterotropic response of various estradiol esters, it was found that while traditional estrogens like estradiol produced rapid responses via ER binding, the esterified forms like 17-Acetyl-estradiol Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester exhibited delayed but sustained effects. This suggests a unique pharmacokinetic profile that could be beneficial in therapeutic applications where prolonged estrogenic activity is desired .

Metabolism and Pharmacokinetics

The metabolism of this compound involves hydrolysis to release the active estradiol form. The glucuronidation process enhances its solubility and facilitates excretion, which can affect its bioavailability and duration of action in the body. Studies have shown that such modifications can lead to prolonged therapeutic effects compared to non-modified estrogens .

Therapeutic Implications

The unique properties of 17-Acetyl-estradiol Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester make it a candidate for various therapeutic applications:

- Hormone Replacement Therapy : Its sustained action may provide benefits in managing menopausal symptoms without the peaks and troughs associated with conventional estrogen therapies.

- Cancer Treatment : Given its ability to modulate estrogen receptor activity, it may play a role in treating hormone-sensitive cancers such as breast cancer by selectively targeting cancer cells while minimizing effects on normal tissues .

Propiedades

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(8R,9S,13S,14S,17R)-17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42O12/c1-16(34)40-26-12-11-25-24-9-7-20-15-21(8-10-22(20)23(24)13-14-33(25,26)5)44-32-30(43-19(4)37)28(42-18(3)36)27(41-17(2)35)29(45-32)31(38)39-6/h8,10,15,23-30,32H,7,9,11-14H2,1-6H3/t23-,24-,25+,26-,27+,28+,29+,30-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNQOWSIOCGYAE-DBXQIJSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746932 | |

| Record name | (17alpha)-17-(Acetyloxy)estra-1,3,5(10)-trien-3-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59495-70-4 | |

| Record name | (17alpha)-17-(Acetyloxy)estra-1,3,5(10)-trien-3-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.